molecular formula C13H14ClNO3 B1390147 4-(Chloromethyl)-2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazole CAS No. 1048920-87-1

4-(Chloromethyl)-2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazole

Cat. No. B1390147
CAS RN: 1048920-87-1
M. Wt: 267.71 g/mol
InChI Key: RFHAIKYUCAVBRI-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazole, also known as CMDPO, is a heterocyclic compound that has been widely studied for its potential applications in synthetic organic chemistry, medicinal chemistry, and biochemistry. CMDPO is a versatile compound with a wide range of uses, from being a building block for synthesizing complex molecules to being a potential therapeutic agent for a variety of diseases.

Scientific Research Applications

4-(Chloromethyl)-2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazole has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of a number of complex molecules, including heterocyclic molecules and natural products. 4-(Chloromethyl)-2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazole has also been used as a potential therapeutic agent for a variety of diseases, such as cancer, diabetes, and Alzheimer’s disease. In addition, 4-(Chloromethyl)-2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazole has been used in the study of enzyme inhibition and protein-protein interactions.

Mechanism Of Action

The exact mechanism of action of 4-(Chloromethyl)-2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazole is not well understood. However, it is believed that 4-(Chloromethyl)-2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazole interacts with the active sites of enzymes and proteins, resulting in the inhibition of their activity. In addition, 4-(Chloromethyl)-2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazole has been shown to interact with cellular receptors, leading to the modulation of signal transduction pathways.
Biochemical and Physiological Effects
4-(Chloromethyl)-2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazole has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes and proteins, resulting in the inhibition of their activity. In addition, 4-(Chloromethyl)-2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazole has been shown to modulate signal transduction pathways, resulting in the modulation of gene expression. 4-(Chloromethyl)-2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazole has also been shown to have anti-inflammatory and anti-oxidant effects, as well as the ability to inhibit the growth of cancer cells.

Advantages And Limitations For Lab Experiments

The main advantages of using 4-(Chloromethyl)-2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazole in lab experiments are its low cost, its availability in a variety of forms, and its versatility. 4-(Chloromethyl)-2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazole is also highly stable and can be stored for long periods of time. The main limitation of using 4-(Chloromethyl)-2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazole in lab experiments is its low solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

The potential future directions for 4-(Chloromethyl)-2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazole research include further study of its mechanism of action, its potential therapeutic applications, and its potential to be used as a building block for the synthesis of complex molecules. Additionally, further research is needed to determine the full range of biochemical and physiological effects of 4-(Chloromethyl)-2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazole, as well as its potential toxicity. Finally, further research is needed to explore the potential of 4-(Chloromethyl)-2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazole to be used as a diagnostic tool for a variety of diseases.

properties

IUPAC Name

4-(chloromethyl)-2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO3/c1-8-10(7-14)15-13(18-8)9-5-4-6-11(16-2)12(9)17-3/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHAIKYUCAVBRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=C(C(=CC=C2)OC)OC)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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